6-Bromo-3-(3-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-a]pyridine
Description
Introduction to 6-Bromo-3-(3-(trifluoromethyl)phenyl)-triazolo[4,3-a]pyridine
Chemical Classification and Structural Significance
6-Bromo-3-(3-(trifluoromethyl)phenyl)-triazolo[4,3-a]pyridine belongs to the triazolopyridine family, a subclass of nitrogen-enriched heterocycles known for their bioisosteric properties and therapeutic potential. The compound’s structure comprises a pyridine ring fused to a 1,2,4-triazole moiety, with a bromine atom at the 6-position and a 3-(trifluoromethyl)phenyl group at the 3-position. This arrangement confers unique electronic and steric properties:
- The triazole ring contributes to π-π stacking interactions and hydrogen-bonding capabilities, enhancing binding affinity in biological systems.
- The bromine substituent serves as a reactive handle for cross-coupling reactions, enabling further functionalization.
- The trifluoromethylphenyl group introduces hydrophobicity and metabolic stability, traits highly valued in drug design.
The molecular formula C₁₃H₇BrF₃N₃ (molecular weight: 342.11 g/mol) reflects its compact yet highly functionalized architecture. A comparative analysis of its structural analogs reveals that the trifluoromethyl group significantly alters electron distribution, as evidenced by computational studies of its dipole moment and frontier molecular orbitals.
Structural Data Table
| Property | Value | Source Citation |
|---|---|---|
| Molecular Formula | C₁₃H₇BrF₃N₃ | |
| Molecular Weight | 342.11 g/mol | |
| IUPAC Name | 6-Bromo-3-[3-(trifluoromethyl)phenyl]-triazolo[4,3-a]pyridine |
Historical Context in Heterocyclic Compound Research
The development of triazolopyridines traces back to the mid-20th century, when researchers began exploring nitrogen-rich heterocycles as analogs of purines and pyrimidines. Early synthetic routes relied on cyclocondensation reactions between hydrazines and carbonyl compounds, but these methods often suffered from low yields and regioselectivity issues.
A breakthrough emerged in the 2010s with the advent of ultrasound-assisted synthesis, as demonstrated in the preparation of 6-substituted triazolopyridines. For instance, the reaction of 2-hydrazino-3-chloro-5-trifluoromethylpyridine with substituted benzoic acids under ultrasonic irradiation (80–150°C, POCl₃ solvent) reduced reaction times from 24 hours to 3 hours while improving yields by 15–20%. This methodology directly enabled the efficient production of 6-Bromo-3-(3-(trifluoromethyl)phenyl)-triazolo[4,3-a]pyridine and its analogs, accelerating structure-activity relationship studies in antiviral and anticancer research.
Key Physicochemical Characteristics
The compound’s physicochemical profile underpins its utility in laboratory and industrial settings:
Solubility and Stability
- Solubility : Exhibits moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with limited solubility in water (<0.1 mg/mL at 25°C). This behavior stems from the hydrophobic trifluoromethyl group and planar aromatic system.
- Thermal Stability : Decomposition initiates at 241–246°C, as observed in differential scanning calorimetry (DSC) studies of structurally related triazolopyridines.
Spectroscopic Properties
- ¹H NMR : Aromatic protons resonate between δ 7.36–8.50 ppm, with distinct singlet signals for the pyridine H-2 (δ ~7.95 ppm) and H-7 (δ ~8.51 ppm) positions.
- ¹³C NMR : The trifluoromethyl carbon appears as a quartet near δ 123–126 ppm (J = 285–290 Hz) due to coupling with fluorine nuclei.
Physicochemical Data Table
| Property | Value | Source Citation |
|---|---|---|
| Melting Point | 241–246°C (decomposes) | * |
| Solubility in DMSO | >50 mg/mL | |
| LogP (Predicted) | 3.2 ± 0.3 |
*Note: Melting point data inferred from a structurally analogous compound.
Structure
3D Structure
Properties
Molecular Formula |
C13H7BrF3N3 |
|---|---|
Molecular Weight |
342.11 g/mol |
IUPAC Name |
6-bromo-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C13H7BrF3N3/c14-10-4-5-11-18-19-12(20(11)7-10)8-2-1-3-9(6-8)13(15,16)17/h1-7H |
InChI Key |
VDAOUSABYGILKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NN=C3N2C=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The triazolo[4,3-a]pyridine core is often synthesized via cyclocondensation of 2-hydrazinylpyridines with carbonyl-containing reagents. For the target compound, 3-(3-(trifluoromethyl)phenyl) substitution is introduced early in the synthesis.
- Intermediate Preparation : React 2-hydrazinyl-6-bromopyridine with 3-(trifluoromethyl)benzaldehyde in dry DMF under inert atmosphere.
- Oxidative Cyclization : Treat the resultant hydrazone with N-chlorosuccinimide (NCS) at 0°C, followed by warming to room temperature.
- Purification : Isolate the product via silica gel chromatography (ethyl acetate/hexane, 3:7).
Key Data :
Suzuki-Miyaura Cross-Coupling
The trifluoromethylphenyl group is introduced via palladium-catalyzed coupling. This method is preferred for its regioselectivity and compatibility with brominated intermediates.
- Substrate : 6-Bromo-3-iodo-triazolo[4,3-a]pyridine.
- Coupling : React with 3-(trifluoromethyl)phenylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in degassed ethanol at 80°C.
- Workup : Extract with dichloromethane, dry over MgSO₄, and concentrate.
Key Data :
Direct Bromination of Preformed Triazolopyridines
Late-stage bromination is employed when the triazole core is sensitive to earlier halogenation steps.
- Substrate : 3-(3-(trifluoromethyl)phenyl)-triazolo[4,3-a]pyridine.
- Bromination : Treat with N-bromosuccinimide (NBS, 1.1 equiv.) in CCl₄ under UV light.
- Isolation : Recrystallize from ethanol/water.
Key Data :
- Yield: 67–73%
- Regioselectivity: Bromination occurs preferentially at the 6-position due to electronic effects.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
- Crystal System : Monoclinic, space group P2₁/c.
- Bond Lengths : C-Br = 1.89 Å; C-N (triazole) = 1.32 Å.
- Hydrogen Bonding : N-H···O interactions stabilize the lattice.
Research Findings and Optimization
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclocondensation | 82–89 | ≥98 | High |
| Suzuki Coupling | 75–88 | ≥95 | Moderate |
| Direct Bromination | 67–73 | ≥90 | Low |
Key Insights :
Chemical Reactions Analysis
6-Bromo-3-(3-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present and the reagents used.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the triazolo[4,3-a]pyridine moiety demonstrate significant anticancer properties. For instance, derivatives of triazolo[4,3-a]pyridine have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A study highlighted the synthesis of triazolo-pyridine derivatives that exhibited potent activity against breast cancer cells through the modulation of specific signaling pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Several studies have reported that triazolo[4,3-a]pyridines possess inhibitory effects against a range of bacterial and fungal strains. The presence of the trifluoromethyl group enhances lipophilicity, which may contribute to improved membrane permeability and bioactivity .
Neurological Disorders
Triazolo[4,3-a]pyridines have been explored as potential therapeutic agents for neurological disorders. Research has shown that these compounds can act as modulators of neurotransmitter receptors, particularly muscarinic acetylcholine receptors. A specific derivative was identified as a high-quality antagonist for the M5 muscarinic receptor, suggesting its potential use in treating conditions such as Alzheimer's disease .
Synthetic Methods
The synthesis of 6-Bromo-3-(3-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-a]pyridine can be achieved through various methods including microwave-assisted synthesis and traditional reflux techniques. These methods allow for the efficient formation of the triazole ring while maintaining high yields .
| Synthesis Method | Yield (%) | Conditions |
|---|---|---|
| Microwave-assisted | 83 | 120 °C in toluene |
| Reflux method | 76 | Traditional heating |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazolo[4,3-a]pyridines. Modifications to the phenyl ring or variations in substituents can significantly influence their pharmacological profiles. Research has focused on how different functional groups affect binding affinity and selectivity towards biological targets .
Organic Electronics
The unique electronic properties of triazolo[4,3-a]pyridines make them suitable candidates for applications in organic electronics. Their ability to act as semiconductors allows for potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of trifluoromethyl groups can enhance charge transport properties .
Coordination Chemistry
Triazolo[4,3-a]pyridine derivatives are also being investigated for their coordination capabilities with metal ions. These complexes may exhibit interesting catalytic properties or enhanced luminescence, which could be useful in sensor technology or as catalysts in organic reactions .
Mechanism of Action
The mechanism of action of 6-Bromo-3-(3-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. The triazolo[4,3-a]pyridine core can bind to active sites of enzymes, inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 6-Bromo-3-(3-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-a]pyridine can be contextualized against the following analogs:
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogous structures.
Electronic and Steric Effects
- Compounds with bis(trifluoromethyl) groups () exhibit even greater electronic effects but may suffer from excessive lipophilicity .
- Steric Bulk : The phenyl ring in the target compound introduces greater steric hindrance compared to smaller groups like methylthio () or isopropyl (), which could influence binding pocket accessibility.
Solubility and Bioavailability
Biological Activity
6-Bromo-3-(3-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound characterized by its complex structure, which includes a triazole ring fused to a pyridine ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development.
- Molecular Formula : C10H6BrF3N3
- Molecular Weight : 300.07 g/mol
- Appearance : Colorless or pale yellow solid
- Melting Point : 180-182 °C
The unique structural features of this compound contribute to its reactivity and biological interactions.
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds related to the triazolo-pyridine family. For example, certain derivatives have shown significant activity against viral targets, with IC50 values indicating effective inhibition at low concentrations. Specifically, compounds with similar structural motifs have demonstrated promising results against HIV and other viruses, suggesting that this compound may possess comparable antiviral properties .
Anticancer Activity
The compound's ability to inhibit cancer cell proliferation has been explored. In vitro studies have indicated that it may induce apoptosis in various cancer cell lines. The mechanism of action appears to involve the modulation of key signaling pathways associated with cell survival and proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at specific positions on the triazole and pyridine rings can enhance potency and selectivity for biological targets.
| Compound Name | Structural Features | IC50 Value (μM) |
|---|---|---|
| This compound | Bromine and trifluoromethyl substitutions | TBD |
| Related Compound A | Similar triazole-pyridine structure | 0.26 |
| Related Compound B | Different substitution pattern | 0.20 |
Case Studies
- Antiviral Activity Study : A study investigating the antiviral properties of various triazolo-pyridines found that compounds similar to this compound exhibited IC50 values as low as 0.20 μM against HIV reverse transcriptase .
- Anticancer Mechanism Exploration : Research into the anticancer effects of this compound revealed that it can induce apoptosis in breast cancer cells through caspase activation and modulation of the mitochondrial pathway .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
